Biotin-PEG4-TFP ester

Description

Properties

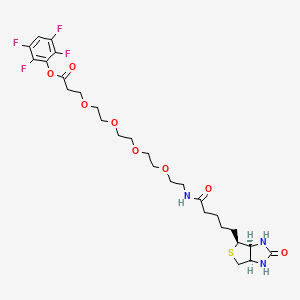

Molecular Formula |

C27H37F4N3O8S |

|---|---|

Molecular Weight |

639.7 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37)/t19-,20-,25-/m0/s1 |

InChI Key |

XBGOXOZYGAXNFP-RLSLOFABSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Biotin-PEG4-TFP ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG4-TFP Ester: A Versatile Tool for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-TFP ester is a bifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, diagnostics, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in protein biotinylation and downstream assays. Furthermore, it explores its role in the synthesis of PROTACs and illustrates its utility in studying cellular signaling pathways.

Core Concepts: Understanding Biotin-PEG4-TFP Ester

Biotin-PEG4-TFP ester is a molecule composed of three key functional components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Linker (PEG4): A short chain of four repeating ethylene (B1197577) glycol units. The PEG linker is hydrophilic, which enhances the water solubility of the molecule and the resulting conjugate, often preventing aggregation of labeled proteins. Its flexibility also minimizes steric hindrance, allowing for efficient interaction between the biotin moiety and avidin or streptavidin.

-

2,3,5,6-Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group. TFP esters are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, forming stable amide bonds. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, particularly at basic pH, which can lead to more efficient and reproducible conjugation reactions.[1][2]

Chemical Properties and Data

The following table summarizes the key quantitative data for Biotin-PEG4-TFP ester.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₇F₄N₃O₈S | [3] |

| Molecular Weight | 639.66 g/mol | [3][4] |

| Purity | >96% | [3] |

| Spacer Arm Length | 16 atoms (19.2 Å) | [5] |

| Optimal pH for Reaction | 7.5 - 8.5 | [5][6] |

| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride | [5][6] |

| Storage | Store at -20°C, desiccated | [4][7] |

Mechanism of Action: The Biotinylation Reaction

The TFP ester of Biotin-PEG4-TFP ester reacts with primary amines on a target molecule (e.g., a protein) through nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.[2]

Experimental Protocols

Protein Biotinylation with Biotin-PEG4-TFP Ester

This protocol provides a general guideline for the biotinylation of a protein, such as an antibody, using Biotin-PEG4-TFP ester. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be biotinylated (e.g., antibody at 2-10 mg/mL)

-

Biotin-PEG4-TFP ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[8]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[9] If necessary, perform a buffer exchange into the Reaction Buffer.

-

-

Biotin-PEG4-TFP Ester Stock Solution Preparation:

-

Biotinylation Reaction:

-

Calculate the required volume of the Biotin-PEG4-TFP ester stock solution to achieve a desired molar excess over the protein. A starting point of a 10- to 20-fold molar excess is recommended.[10]

-

Slowly add the calculated volume of the Biotin-PEG4-TFP ester stock solution to the stirring protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][10]

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted Biotin-PEG4-TFP ester and the 2,3,5,6-tetrafluorophenol byproduct using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Pull-Down Assay Using a Biotinylated Protein

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate.

Materials:

-

Biotinylated bait protein

-

Cell lysate containing the prey protein

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Lysis Buffer (e.g., RIPA buffer)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Prepare cell lysate according to standard protocols to solubilize proteins while maintaining protein-protein interactions.

-

-

Binding of Biotinylated Bait to Streptavidin Beads:

-

Wash the streptavidin beads with Wash Buffer.

-

Incubate the biotinylated bait protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation to immobilize the bait.

-

-

Pull-Down:

-

Wash the bait-bound beads to remove any unbound bait protein.

-

Add the cell lysate to the bait-bound beads and incubate for 1-3 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing:

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads by adding Elution Buffer and heating.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the prey protein or by mass spectrometry for identification of unknown interacting partners.

-

Applications in Signaling Pathway Analysis

Biotinylated ligands and antibodies are powerful tools for elucidating signaling pathways. By using a biotinylated ligand, one can specifically pull down its receptor and associated signaling complexes for identification and characterization.

Investigating the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is implicated in various cancers. A biotinylated form of EGF can be used to study this pathway.[12]

An experimental workflow using biotinylated EGF could involve incubating cells with Biotin-EGF, followed by cell lysis and a pull-down assay with streptavidin beads. The captured protein complex, including EGFR and its downstream signaling partners like Grb2 and SOS, can then be identified by mass spectrometry.[5] This approach can reveal the composition of the EGFR signalosome under different conditions.

Probing the Insulin (B600854) Receptor Signaling Pathway

The insulin receptor signaling pathway is central to glucose metabolism. Biotinylated insulin has been used to study this pathway and to isolate the insulin receptor.[13]

A pull-down assay with biotinylated insulin can be used to isolate the insulin receptor and its interacting proteins, such as Insulin Receptor Substrate (IRS) proteins. This allows for the investigation of the initial steps of insulin signaling and how they might be altered in disease states like diabetes.

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[3] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

Biotin-PEG4-TFP ester can be utilized in the synthesis of PROTACs, where the biotin serves as a versatile handle for purification or detection, and the TFP ester allows for conjugation to an amine-containing E3 ligase ligand or target protein ligand. The PEG4 linker provides spacing and favorable physicochemical properties.[7][14]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a modular process. A representative workflow for synthesizing a BRD4-targeting PROTAC using an amine-reactive PEG linker is outlined below.[15]

A generalized synthetic protocol involves:

-

Conjugation of the Linker to the E3 Ligase Ligand: The TFP ester of Biotin-PEG4-TFP ester is reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) to form an amide bond. The reaction is typically carried out in an anhydrous aprotic solvent like DMF with a non-nucleophilic base.

-

Modification of the Target Protein Ligand: The target protein ligand (e.g., a JQ1 derivative for BRD4) is functionalized with a group that can react with the other end of the linker (which would need to be appropriately modified in a multi-step synthesis).

-

Final Coupling: The linker-E3 ligase ligand conjugate is then coupled to the modified target protein ligand to yield the final PROTAC molecule.

-

Purification and Characterization: The synthesized PROTAC is purified, typically by chromatography, and its identity and purity are confirmed by analytical techniques such as NMR and mass spectrometry.

Conclusion

Biotin-PEG4-TFP ester is a highly versatile and valuable reagent for researchers in a wide range of life science disciplines. Its unique combination of a high-affinity biotin tag, a hydrophilic and flexible PEG linker, and a stable and efficient amine-reactive TFP ester makes it an ideal choice for a variety of bioconjugation applications. From the straightforward biotinylation of proteins for use in established immunoassays to its incorporation into sophisticated therapeutic modalities like PROTACs, Biotin-PEG4-TFP ester provides a reliable and effective solution for covalently linking molecules and probing biological systems. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this powerful tool in their scientific endeavors.

References

- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. sinobiological.com [sinobiological.com]

- 12. Biotinylated epidermal growth factor: a useful tool for the histochemical analysis of specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eaglebio.com [eaglebio.com]

- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Biotin-PEG4-TFP Ester: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-TFP ester, a versatile bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics research. This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application in key experimental workflows.

Core Concepts: Understanding the Components

Biotin-PEG4-TFP ester is a sophisticated chemical tool comprised of three key functional moieties: a biotin (B1667282) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. Each component plays a crucial role in its utility for labeling and detecting biomolecules.

-

Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is fundamental to many detection and purification systems in biotechnology.

-

PEG4 Spacer: A discrete chain of four polyethylene glycol units. This hydrophilic spacer enhances the water solubility of the entire molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic compounds. The defined length of the PEG4 spacer (approximately 19.2 Å) provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring efficient binding of the biotin to streptavidin.

-

TFP Ester (Tetrafluorophenyl Ester): An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. TFP esters are favored over the more common N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, leading to more efficient and reproducible conjugation reactions, especially at a basic pH.

Physicochemical Properties

The distinct chemical nature of Biotin-PEG4-TFP ester imparts a set of properties that are advantageous for a range of biochemical applications. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₇F₄N₃O₈S | [1] |

| Molecular Weight | 639.66 g/mol | [1] |

| Appearance | White to off-white solid or oil | [1] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO, DMF, and water | [1] |

| Storage Conditions | Store at -20°C, desiccated | [1] |

| PEG Spacer Length | 16 atoms, ~19.2 Å | [1] |

| Reactivity | Primary amines (e.g., lysine) | [1] |

| Optimal pH for Reaction | 7.5 - 8.5 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of Biotin-PEG4-TFP ester.

Protein Biotinylation

This protocol outlines the steps for covalently labeling a protein with Biotin-PEG4-TFP ester.

Materials:

-

Protein of interest (in an amine-free buffer like PBS or HEPES)

-

Biotin-PEG4-TFP ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will compete with the labeling reaction.

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Reagent Preparation:

-

Allow the vial of Biotin-PEG4-TFP ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of Biotin-PEG4-TFP ester in anhydrous DMF or DMSO. This solution should be prepared fresh before each use.

-

-

Biotinylation Reaction:

-

Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer to a final concentration of 100 mM.

-

Add a 10- to 20-fold molar excess of the Biotin-PEG4-TFP ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted Biotin-PEG4-TFP ester and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Quantification and Storage:

-

Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.

-

Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Streptavidin Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein(s) from a cell lysate.

Materials:

-

Biotinylated bait protein (prepared as described above)

-

Cell lysate containing the prey protein(s)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST)

-

Elution Buffer: SDS-PAGE loading buffer (e.g., Laemmli buffer)

-

Magnetic stand or centrifuge

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

-

Wash the beads three times with Wash Buffer, using a magnetic stand or centrifugation to pellet the beads between washes.

-

-

Bait Protein Immobilization:

-

Resuspend the washed beads in a solution containing the biotinylated bait protein.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.

-

Wash the beads three times with Wash Buffer to remove any unbound bait protein.

-

-

Pull-Down:

-

Add the cell lysate to the beads now conjugated with the bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the prey protein(s) to bind to the bait protein.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all of the supernatant.

-

Add Elution Buffer to the beads and boil for 5-10 minutes to denature the proteins and release them from the beads.

-

Pellet the beads, and collect the supernatant containing the eluted bait and prey proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the prey protein.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving Biotin-PEG4-TFP ester.

Caption: Workflow for protein biotinylation using Biotin-PEG4-TFP ester.

Caption: Experimental workflow for a streptavidin pull-down assay.

Caption: Simplified EGFR signaling pathway, which can be studied using biotinylated ligands.

Applications in Drug Development and Research

Biotin-PEG4-TFP ester is a valuable tool in various stages of drug development and fundamental research:

-

Target Identification and Validation: Biotinylated small molecules or peptides can be used as probes in pull-down assays to identify their protein targets from complex biological samples.

-

PROTAC Development: This linker is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting ligand.

-

Immunoassays: The biotin moiety allows for the development of sensitive detection methods, such as ELISA and Western blotting, through streptavidin-enzyme conjugates.

-

Cell Surface Labeling: The reactivity of the TFP ester can be utilized to label cell surface proteins for studies on receptor trafficking and internalization.

-

Biomarker Discovery: Biotinylation strategies coupled with mass spectrometry can be employed to identify and quantify proteins in different physiological or pathological states.

References

Biotin-PEG4-TFP Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Biotin-PEG4-TFP ester is a crucial reagent in modern bioconjugation, proteomics, and drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras).[1][2] Its structure combines a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance water solubility and reduce steric hindrance, and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient covalent labeling of primary amines.[3][4] Understanding the solubility and stability of this reagent is paramount for its effective use, ensuring reproducibility and success in experimental workflows. This technical guide provides an in-depth analysis of the solubility and stability of Biotin-PEG4-TFP ester, complete with experimental protocols and logical diagrams to aid researchers in its application.

Core Properties of Biotin-PEG4-TFP Ester

| Property | Value | Reference |

| Molecular Formula | C27H37F4N3O8S | [2][4] |

| Molecular Weight | 639.66 g/mol | [2][4] |

| Appearance | White to off-white powder | N/A |

| Purity | > 96% | [4] |

Section 1: Solubility Profile

The solubility of Biotin-PEG4-TFP ester is a critical factor for its handling and use in various experimental settings. The presence of the hydrophilic PEG4 linker significantly improves its aqueous solubility compared to biotin alone. However, the hydrophobic nature of the TFP ester means that for many applications, especially those in aqueous buffers, a co-solvent is required for initial dissolution.

Quantitative Solubility Data

While exact solubility values can vary slightly between batches and with the purity of the solvent, the following table provides typical solubility data for Biotin-PEG4-TFP ester and similar PEGylated compounds in common laboratory solvents.

| Solvent | Solubility (Typical) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Recommended for preparing concentrated stock solutions. |

| N,N-Dimethylformamide (DMF) | ≥ 10 mg/mL | Anhydrous DMF is preferred to prevent hydrolysis. |

| Dichloromethane (DCM) | Soluble | Useful for organic synthesis applications. |

| Acetonitrile (ACN) | Soluble | Can be used for purification and analysis by HPLC. |

| Water | Sparingly soluble | The PEG spacer imparts some water solubility, but direct dissolution at high concentrations is difficult. For aqueous reactions, it is recommended to first dissolve in a water-miscible organic solvent like DMSO and then dilute into the aqueous buffer.[2] |

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a common technique to determine the thermodynamic solubility of a compound in an aqueous buffer.[5][6][7][8]

Materials:

-

Biotin-PEG4-TFP ester

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable C18 column and UV detector

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Biotin-PEG4-TFP ester to a known volume of PBS (e.g., 5 mg to 1 mL of PBS) in a scintillation vial.

-

Equilibration: Tightly seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC with UV detection. Determine the concentration of Biotin-PEG4-TFP ester by comparing its peak area to a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Section 2: Stability and Degradation

The stability of Biotin-PEG4-TFP ester is crucial for its storage and its reactivity in conjugation reactions. The primary degradation pathway is the hydrolysis of the TFP ester, which competes with the desired aminolysis reaction.

Enhanced Stability of TFP Esters

TFP esters are known to be significantly more stable towards hydrolysis, particularly in aqueous solutions at neutral to basic pH, compared to their N-hydroxysuccinimide (NHS) ester counterparts.[3][9][10] This enhanced stability allows for more efficient conjugation reactions with primary amines, as the reactive ester persists longer in the reaction mixture. The optimal pH range for the reaction of TFP esters with amines is typically 7.5-8.5.[3]

Hydrolysis Kinetics: TFP vs. NHS Esters

| pH | TFP Ester Half-life (t½) | NHS Ester Half-life (t½) |

| 7.0 | Several hours | Hours |

| 8.0 | ~2-4 hours | Minutes to < 1 hour |

| 8.5 | ~1-2 hours | Minutes |

| 9.0 | < 1 hour | Very short (minutes) |

Note: These are generalized values and the exact half-life will depend on the specific molecule, buffer composition, and temperature.

Storage and Handling Recommendations

To ensure the long-term stability and reactivity of Biotin-PEG4-TFP ester, the following storage and handling procedures are recommended:

-

Solid Form: Store the solid compound at -20°C, protected from light and moisture.[2] The vial should be tightly sealed and preferably stored in a desiccator. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.

-

Stock Solutions: Prepare stock solutions in anhydrous, amine-free organic solvents such as DMSO or DMF.[11] For short-term storage (a few days), these solutions can be stored at -20°C. For longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles.[2] Discard any unused reconstituted reagent that has been exposed to moisture.

Experimental Protocol: Stability Assessment by HPLC

This protocol describes a method to assess the stability of Biotin-PEG4-TFP ester in an aqueous buffer over time using HPLC.

Materials:

-

Biotin-PEG4-TFP ester

-

Reaction buffer (e.g., PBS, pH 7.4 or 8.5)

-

Quenching solution (e.g., 1 M glycine (B1666218) or Tris)

-

HPLC system with a C18 column and UV detector

-

Thermostatted incubator or water bath

Procedure:

-

Sample Preparation: Prepare a stock solution of Biotin-PEG4-TFP ester in anhydrous DMSO. Dilute the stock solution into the pre-warmed reaction buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

Time-Course Incubation: Incubate the solution at a constant temperature (e.g., 25°C or 37°C).

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the quenching solution to react with any remaining TFP ester. This prevents further degradation during sample processing.

-

HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase should be optimized to separate the intact Biotin-PEG4-TFP ester from its hydrolysis product (Biotin-PEG4-acid).

-

Data Analysis: Quantify the peak area of the intact Biotin-PEG4-TFP ester at each time point. Plot the percentage of the remaining ester against time. From this data, the half-life (t½) of the ester under the tested conditions can be calculated.

Section 3: Experimental Workflows and Applications

Biotin-PEG4-TFP ester is a versatile tool for a wide range of applications that leverage the high-affinity biotin-streptavidin interaction.

Protein Biotinylation Workflow

The primary application of Biotin-PEG4-TFP ester is the biotinylation of proteins and other biomolecules containing primary amines (e.g., the side chain of lysine (B10760008) residues).

Caption: General workflow for protein biotinylation.

Experimental Protocol: Biotinylation of a Monoclonal Antibody (mAb)

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 8.0)

-

Biotin-PEG4-TFP ester

-

Anhydrous DMSO

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Reagent Preparation:

-

Ensure the mAb is at a suitable concentration (e.g., 1-5 mg/mL) in PBS, pH 8.0.

-

Immediately before use, prepare a 10 mM stock solution of Biotin-PEG4-TFP ester in anhydrous DMSO.

-

-

Biotinylation Reaction:

-

Add a 20-fold molar excess of the Biotin-PEG4-TFP ester stock solution to the mAb solution.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted biotin reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the protein concentration of the biotinylated mAb using a BCA or Bradford assay.

-

Quantify the degree of biotinylation using the HABA assay.

-

HABA Assay for Biotin Quantification

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.[1][12][13]

Caption: Principle of the HABA assay.

Application in Signaling Pathway Analysis: Pull-Down Assay

Biotinylated proteins are widely used as "bait" to capture interacting proteins from cell lysates in pull-down assays, which helps in elucidating protein-protein interactions and signaling pathways.

Caption: Workflow of a pull-down assay.

Conclusion

Biotin-PEG4-TFP ester is a powerful and versatile reagent for the biotinylation of biomolecules. Its enhanced stability compared to NHS esters, coupled with the solubility-enhancing properties of the PEG4 linker, makes it an excellent choice for a wide range of applications in research and drug development. By understanding its solubility and stability characteristics and employing the appropriate experimental protocols, researchers can achieve robust and reproducible results in their bioconjugation and interaction studies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Biotin-PEG4-TFP ester | TargetMol [targetmol.com]

- 3. precisepeg.com [precisepeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. fishersci.ie [fishersci.ie]

The Strategic Advantage of the PEG4 Linker in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a vast array of life science applications, from affinity purification and immunoassays to targeted drug delivery and advanced proteomics. The choice of linker arm separating the biotin moiety from the target molecule is a critical determinant of the success and reliability of these applications. This technical guide provides a comprehensive overview of the function and advantages of the tetraethylene glycol (PEG4) linker in biotinylation. Through an analysis of its physicochemical properties, a review of experimental data, and detailed protocols, we demonstrate why the PEG4 linker is a superior choice for enhancing solubility, minimizing steric hindrance, and reducing non-specific binding in biotin-streptavidin systems.

Introduction to Biotinylation and the Role of the Linker

The extraordinarily high affinity between biotin (Vitamin H) and streptavidin (Kd ≈ 10⁻¹⁴ M) forms the basis of numerous detection and purification systems in biotechnology.[1] However, the efficiency and specificity of this interaction are significantly influenced by the linker that tethers biotin to the molecule of interest. An ideal linker should not only facilitate the covalent attachment of biotin but also present the biotin moiety in a manner that is readily accessible to the binding pocket of streptavidin, without compromising the biological activity of the target molecule.

The PEG4 Linker: Structure and Physicochemical Properties

The PEG4 linker consists of four repeating ethylene (B1197577) glycol units, creating a flexible and hydrophilic spacer arm. This structure imparts several key advantages over traditional hydrocarbon-based linkers.

Key Properties of the PEG4 Linker:

-

Hydrophilicity: The ether oxygen atoms in the polyethylene (B3416737) glycol chain form hydrogen bonds with water molecules, rendering the linker and the resulting biotinylated conjugate highly water-soluble.[2] This is a significant advantage, as it prevents the aggregation and precipitation of labeled proteins, which can be a common issue with hydrophobic linkers.[2]

-

Flexibility and Length: The PEG4 spacer arm has a defined length of approximately 29 Å, which provides an optimal distance to minimize steric hindrance between the biotin and the streptavidin binding site, as well as between the conjugated molecule and the streptavidin protein.[3] This flexibility allows the biotin to orient itself favorably within the deep binding pocket of streptavidin.

-

Biocompatibility and Low Immunogenicity: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making it an ideal component for in vivo applications, including drug delivery systems.

Core Functions and Advantages of the PEG4 Linker in Biotinylation

The unique properties of the PEG4 linker translate into several functional benefits that enhance the performance of biotinylation-based assays and applications.

Enhanced Solubility and Reduced Aggregation

The hydrophilic nature of the PEG4 linker is crucial for maintaining the solubility of biotinylated proteins and other biomolecules.[2] This is particularly important when working with proteins that are prone to aggregation or when a high degree of biotinylation is desired. Reduced aggregation leads to more reliable and reproducible experimental results.

Minimized Steric Hindrance and Optimal Binding

The length and flexibility of the PEG4 spacer arm are critical for ensuring efficient binding of the biotinylated molecule to streptavidin. The linker extends the biotin moiety away from the surface of the labeled molecule, preventing the protein or other bulky groups from sterically interfering with the biotin-streptavidin interaction.

Reduction of Non-Specific Binding

The hydrophilic and neutral nature of the PEG linker helps to reduce non-specific binding of the biotinylated molecule to surfaces and other proteins. This is a significant advantage in applications such as immunoassays and protein purification, where high signal-to-noise ratios are essential for accurate and sensitive detection.

Quantitative Data Presentation

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 56 fM | [4][5] |

| Association Rate Constant (k1) | 5.50 ± 0.08 x 10⁸ M⁻¹s⁻¹ | [4] |

| Dissociation Rate Constant (k-1) | 8.80 ± 0.06 x 10⁻⁵ s⁻¹ | [4] |

Table 1: Kinetic parameters of streptavidin binding to a surface functionalized with NHS-PEG4-biotin.

Experimental Protocols

Detailed methodologies for key experiments involving biotinylation with a PEG4 linker are provided below.

Protocol 1: General Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of a protein with an amine-reactive biotin-PEG4 linker.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

EZ-Link™ NHS-PEG4-Biotin

-

Anhydrous DMF or DMSO

-

Desalting column

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

-

Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.[3]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

-

Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent using a desalting column.

Protocol 2: Proximity Labeling Workflow using a Biotin-Ligase Fusion Protein

This protocol outlines a general workflow for identifying protein-protein interactions using a proximity labeling approach.

Materials:

-

Cells expressing a fusion protein of the "bait" protein of interest and a biotin ligase (e.g., BioID, TurboID).

-

Biotin solution (e.g., 50 µM in cell culture medium).

-

Lysis buffer (containing detergents and protease inhibitors).

-

Streptavidin-coated magnetic beads.

-

Wash buffers (e.g., high salt, high pH).

-

Elution buffer (e.g., containing biotin or using denaturing conditions).

-

Reagents for protein digestion (e.g., trypsin).

-

LC-MS/MS instrumentation.

Procedure:

-

Cell Culture and Biotin Labeling: Culture the cells expressing the bait-biotin ligase fusion protein. Induce expression if necessary. Add biotin to the culture medium and incubate for the appropriate time to allow for biotinylation of proximal proteins.[6]

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to solubilize the proteins.

-

Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.[6]

-

Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Protein Digestion: Digest the eluted proteins into peptides using trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins.[6]

-

Data Analysis: Identify proteins that are significantly enriched in the sample compared to control experiments to determine the proximal interactors of the bait protein.

Mandatory Visualizations

Signaling Pathway: EGFR Interaction with Adaptor Proteins

The following diagram illustrates the initial steps of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where the activated receptor recruits adaptor proteins. A biotin-PEG4 linker can be used to label ligands or antibodies targeting EGFR to study these interactions via pull-down assays.[7]

Experimental Workflow: Proximity Labeling for Protein-Protein Interaction Mapping

This diagram outlines the key steps in a proximity labeling experiment designed to identify proteins that interact with a specific "bait" protein.

Logical Relationship: Advantages of PEG4 Linker

This diagram illustrates the logical flow from the properties of the PEG4 linker to its functional advantages in biotinylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotin-PEG4-sulfo-Maleimide | BroadPharm [broadpharm.com]

- 3. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zymeworks.com [zymeworks.com]

- 6. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

Advantages of TFP ester over NHS ester for bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. Among the most common methods for modifying primary amines, such as those on lysine (B10760008) residues, N-hydroxysuccinimide (NHS) esters have long been the gold standard. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters has presented a compelling alternative, offering distinct advantages in stability and efficiency. This technical guide provides an in-depth comparison of TFP and NHS esters, complete with quantitative data, detailed experimental protocols, and workflow diagrams to inform your bioconjugation strategies.

Executive Summary

TFP esters offer a significant advantage over traditional NHS esters primarily due to their enhanced stability against hydrolysis, particularly at the neutral to basic pH conditions typically required for efficient amine labeling. This increased stability translates to a longer half-life in aqueous solutions, allowing for more consistent and reproducible conjugation reactions with potentially higher yields. While NHS esters may exhibit faster initial reaction rates, their rapid hydrolysis can lead to lower overall conjugation efficiency. The choice between TFP and NHS esters will ultimately depend on the specific requirements of the biomolecule, the desired degree of labeling, and the reaction conditions.

Chemical Reactivity and Stability: A Head-to-Head Comparison

Both TFP and NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. The fundamental difference lies in the properties of the leaving group (tetrafluorophenol for TFP esters and N-hydroxysuccinimide for NHS esters). The electron-withdrawing fluorine atoms on the TFP leaving group make it more stable and less susceptible to hydrolysis.

Key Differences at a Glance

| Feature | TFP Ester | NHS Ester |

| Leaving Group | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |

| Primary Advantage | Higher stability to hydrolysis, especially at basic pH.[1][2][3] | Well-established, with extensive literature and protocols. |

| Optimal Reaction pH | 7.5 - 9.0[4] | 7.2 - 8.5[5] |

| Hydrolysis Rate | Slower, leading to longer half-life in aqueous buffers.[1][6] | Faster, especially as pH increases above 8.[3] |

| Reaction Kinetics | Slower initial aminolysis compared to NHS esters, but can lead to higher overall yields due to lower hydrolysis.[7] | Faster initial aminolysis, but susceptible to competing hydrolysis. |

| Reproducibility | Often higher due to greater stability. | Can be variable if reaction times and pH are not strictly controlled. |

| Solubility | Generally more hydrophobic. May require organic co-solvents. | Water-soluble (Sulfo-NHS) and organic-soluble versions are available. |

Quantitative Data: Hydrolysis and Conjugation Efficiency

The stability of the active ester in the reaction buffer is a critical factor influencing the overall yield of the bioconjugate. The following tables summarize available quantitative data comparing the hydrolysis rates and conjugation efficiencies of TFP and NHS esters.

Table 1: Comparative Hydrolysis Half-Life of Activated Ester Surfaces

This table presents the half-life of TFP and NHS ester-terminated self-assembled monolayers (SAMs) in different pH buffers. While this data is for surface chemistry, it provides a strong indication of the relative stability in aqueous environments.

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Fold Difference |

| 7.0 | 1080 | 570 | 1.9x |

| 8.0 | 540 | 180 | 3.0x |

| 10.0 | 360 | 39 | 9.2x |

| Data adapted from a study on self-assembled monolayers.[8] |

Table 2: Comparative Conjugation Efficiency Over Time

The following data illustrates the degree of labeling (DOL) of a goat anti-mouse IgG antibody over time using different activated esters, highlighting the impact of hydrolysis on the final conjugation yield.

| Reaction Time (minutes) | Alexa Fluor™ 488 TFP Ester (DOL) | Alexa Fluor™ 488 NHS Ester (DOL) |

| 15 | ~3.5 | ~4.0 |

| 30 | ~4.5 | ~4.2 |

| 60 | ~5.5 | ~4.0 |

| 120 | ~6.0 | ~3.8 |

| Data conceptualized from graphical representations in a technical tip by Thermo Fisher Scientific.[9] |

Table 3: Reaction Yields of Amide Bond Formation

This table shows the final yields of an amide product from the reaction of various activated esters with (2-phenylethyl)amine, demonstrating the potential for higher final yields with TFP esters despite a slower initial reaction rate.

| Activated Ester | Final Yield (%) |

| 1-TFP | ~95% |

| 1-PFP | ~95% |

| 1-NHS | ~90% |

| Data adapted from a study by Paramelle et al. (2013).[7] |

Experimental Protocols

Here we provide detailed, step-by-step protocols for protein conjugation using both TFP and NHS esters.

Protocol for Protein Labeling with TFP Ester

This protocol is a general guideline for the conjugation of a TFP ester to a protein. Optimal conditions may vary depending on the specific protein and label.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

TFP ester of the desired label

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

-

Prepare the TFP Ester Stock Solution:

-

Allow the vial of TFP ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the TFP ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

While gently stirring, slowly add the desired molar excess of the TFP ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[10]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a fluorescent label.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label at their respective maximum wavelengths.

-

Protocol for Protein Labeling with NHS Ester

This protocol is a standard procedure for conjugating an NHS ester to a protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

NHS ester of the desired label

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

-

-

Prepare the NHS Ester Stock Solution:

-

Equilibrate the NHS ester vial to room temperature.

-

Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the NHS ester solution to the stirring protein solution.

-

Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours. Protect from light if necessary.

-

-

Quench the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purify the Conjugate:

-

Purify the conjugate using a size-exclusion column or dialysis to remove excess reagent and byproducts.

-

-

Characterization:

-

Calculate the DOL using spectrophotometric methods.

-

Visualizing the Process: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Chemical Reaction Mechanisms

Caption: Reaction mechanisms of TFP and NHS esters with primary amines.

General Bioconjugation Workflow

Caption: A generalized workflow for protein labeling with active esters.

TFP vs. NHS Ester: A Logical Comparison

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ulab360.com [ulab360.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Biotin-PEG4-TFP Ester: A Comprehensive Technical Guide to Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG4-TFP ester, a versatile reagent for the efficient and specific labeling of primary amines on proteins, antibodies, and other biomolecules. This document details the reagent's properties, advantages over other chemistries, and provides detailed protocols for its application in key research areas.

Introduction to Biotin-PEG4-TFP Ester

Biotin-PEG4-TFP ester is a high-performance biotinylation reagent designed for the covalent attachment of biotin (B1667282) to primary amines. It features three key components:

-

Biotin: A small vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust detection and purification of labeled molecules.

-

PEG4 (Polyethylene Glycol) Spacer: A hydrophilic, four-unit polyethylene (B3416737) glycol spacer that enhances the water solubility of the reagent and the resulting biotinylated molecule. This flexible spacer also minimizes steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin or avidin.

-

TFP (2,3,5,6-Tetrafluorophenyl) Ester: A highly reactive functional group that readily and specifically reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.

The TFP ester offers significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily its increased hydrolytic stability, especially in aqueous solutions at neutral to basic pH. This enhanced stability leads to more efficient and reproducible labeling outcomes.

Properties and Advantages

The unique combination of a TFP ester, a PEG spacer, and a biotin moiety provides Biotin-PEG4-TFP ester with several advantageous properties for labeling applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Biotin-PEG4-TFP ester is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H37F4N3O8S | [1][2] |

| Molecular Weight | 639.66 g/mol | [1][2] |

| Purity | >96% | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [3] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2] |

Comparative Stability of TFP and NHS Esters

One of the primary advantages of TFP esters over NHS esters is their superior stability in aqueous buffers, which are commonly used for biomolecule labeling. This increased stability minimizes the competing hydrolysis reaction, allowing for more efficient conjugation to the target primary amines.

| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |

| 7.0 | ~420 | ~240 |

| 8.0 | ~180 | ~60 |

| 10.0 | ~30 | ~3 |

Data adapted from a study on self-assembled monolayers, demonstrating the relative stability of TFP and NHS esters.

The greater hydrolytic stability of the TFP ester translates to a wider optimal pH range for labeling reactions.[3][4][5]

| Reagent Type | Optimal pH Range for Amine Reaction |

| TFP Ester | 7.5 - 8.5 |

| NHS Ester | 7.0 - 7.5 |

Reaction Mechanism

The labeling of a primary amine with Biotin-PEG4-TFP ester proceeds through a nucleophilic acyl substitution reaction. The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.

References

Biotin-PEG4-TFP Ester: An In-Depth Technical Guide to its Applications in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the precise and efficient labeling of proteins is paramount for their detection, purification, and functional characterization. Biotin-PEG4-TFP ester has emerged as a superior reagent for these applications, offering significant advantages over traditional biotinylation reagents. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of Biotin-PEG4-TFP ester in proteomics research and drug development.

Core Concepts: Chemical Properties and Advantages

Biotin-PEG4-TFP ester is a sophisticated biotinylation reagent composed of three key functional moieties: a biotin (B1667282) group for high-affinity binding to streptavidin, a tetrafluorophenyl (TFP) ester for covalent amine labeling, and a polyethylene (B3416737) glycol (PEG4) spacer.

1. Tetrafluorophenyl (TFP) Ester: Enhanced Reactivity and Stability

The TFP ester is an amine-reactive functional group that forms stable amide bonds with the primary amines of lysine (B10760008) residues and the N-terminus of proteins.[1][2] A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to spontaneous hydrolysis in aqueous solutions, especially at the basic pH typically used for labeling reactions.[1][2][3] This enhanced stability leads to more efficient and reproducible labeling of biomolecules.[2]

2. Polyethylene Glycol (PEG4) Spacer: Improved Solubility and Reduced Steric Hindrance

The hydrophilic PEG4 spacer arm imparts several beneficial properties to the reagent and the resulting biotinylated protein. It increases the water solubility of the molecule, which helps to prevent aggregation of labeled proteins, a common issue with hydrophobic biotinylation reagents. Furthermore, the length and flexibility of the PEG4 spacer minimize steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin.

3. Biotin: The High-Affinity Handle

Biotin's exceptionally strong and specific interaction with avidin and streptavidin is the cornerstone of its utility in proteomics. This high-affinity binding allows for the efficient capture, enrichment, and detection of biotinylated proteins from complex biological samples.[4]

Quantitative Data Summary

The superior chemical properties of Biotin-PEG4-TFP ester translate into improved performance in proteomics workflows. The following tables summarize the key quantitative advantages over traditional NHS ester-based reagents.

Table 1: Comparative Hydrolysis Rates of TFP Ester vs. NHS Ester

| pH | Reagent | Rate Constant (k') (s⁻¹) | Half-life (t½) (min) |

| 7.0 | TFP Ester | 1.8 x 10⁻⁵ | ~642 |

| 7.0 | NHS Ester | 4.9 x 10⁻⁵ | ~236 |

| 8.0 | TFP Ester | 5.1 x 10⁻⁵ | ~226 |

| 8.0 | NHS Ester | 2.2 x 10⁻⁴ | ~52 |

| 10.0 | TFP Ester | 1.5 x 10⁻³ | ~7.7 |

| 10.0 | NHS Ester | 6.9 x 10⁻³ | ~1.7 |

| (Data adapted from a study on self-assembled monolayers, demonstrating the relative stability of TFP vs. NHS esters.[5]) |

Table 2: Expected Performance Comparison in a Proteomics Context

| Parameter | Biotin-PEG4-TFP Ester | Biotin-PEG4-NHS Ester | Rationale |

| Labeling Efficiency | High | Moderate to High | TFP ester's higher resistance to hydrolysis allows for a longer effective reaction time, leading to more complete labeling.[1][2][3] |

| Reaction Yield | Higher | Lower | Reduced loss of reagent to hydrolysis results in a greater proportion of the reagent conjugating to the target proteins. |

| Reproducibility | High | Moderate | The stability of the TFP ester leads to more consistent labeling outcomes between experiments.[2] |

| Off-Target Covalent Modification | Low to Moderate | Moderate | While both react with primary amines, the higher reactivity and potential for side reactions can be greater with less stable NHS esters.[6] |

| Signal-to-Noise Ratio (in enrichment) | Higher | Lower | More efficient and specific labeling leads to a higher proportion of target proteins being enriched, reducing background from non-specific binders. |

Applications in Proteomics

The unique properties of Biotin-PEG4-TFP ester make it a versatile tool for a range of proteomics applications.

1. Cell Surface Proteomics

Identifying and quantifying cell surface proteins is crucial for understanding cellular communication, signaling, and for the discovery of new drug targets and biomarkers. Biotin-PEG4-TFP ester is an ideal reagent for this application due to its membrane impermeability, ensuring that only extracellularly exposed proteins are labeled.

2. Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying protein-protein interactions. A protein of interest can be "baited" with a biotin tag using Biotin-PEG4-TFP ester, and its interacting partners can be co-purified and identified by mass spectrometry.

3. Targeted Protein Degradation (PROTACs)

Biotin-PEG4-TFP ester is increasingly being used in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A biotin tag can be incorporated into the PROTAC molecule to facilitate its purification and to perform pull-down assays to validate target engagement.

Experimental Protocols

The following are detailed methodologies for key experiments using Biotin-PEG4-TFP ester.

Protocol 1: Cell Surface Protein Biotinylation

Materials:

-

Biotin-PEG4-TFP ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

-

Quenching Buffer (e.g., 100 mM Tris-HCl or Glycine in PBS), ice-cold

-

Adherent or suspension cells

-

Cell scraper (for adherent cells)

-

Refrigerated centrifuge

Methodology:

-

Cell Preparation:

-

For adherent cells, grow to 80-90% confluency.

-

For suspension cells, harvest and count to obtain the desired cell number (e.g., 1 x 10⁷ cells).

-

-

Washing:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium components. For adherent cells, aspirate the medium and gently add PBS. For suspension cells, centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C between washes.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, dissolve Biotin-PEG4-TFP ester in anhydrous DMSO to prepare a 10-20 mM stock solution.

-

-

Labeling Reaction:

-

Resuspend the washed cells in ice-cold PBS (pH 8.0) at a concentration of 1-5 x 10⁷ cells/mL.

-

Add the Biotin-PEG4-TFP ester stock solution to the cell suspension to a final concentration of 1-2 mM.

-

Incubate on a rocker or orbital shaker for 30 minutes at 4°C. The low temperature minimizes the internalization of the labeling reagent.

-

-

Quenching:

-

To stop the reaction, add ice-cold Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 10-15 minutes at 4°C.

-

-

Final Washes:

-

Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.

-

The biotinylated cells are now ready for lysis and affinity purification.

-

Protocol 2: Affinity Purification of Biotinylated Proteins

Materials:

-

Biotinylated cell pellet (from Protocol 1)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2% SDS in PBS, or a buffer containing a high concentration of free biotin for competitive elution)

-

Microcentrifuge tubes

-

End-over-end rotator

Methodology:

-

Cell Lysis:

-

Resuspend the biotinylated cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Bead Preparation:

-

Wash the streptavidin beads three times with Lysis Buffer.

-

-

Binding:

-

Add the clarified cell lysate to the washed streptavidin beads.

-

Incubate for 1-2 hours at 4°C on an end-over-end rotator.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads extensively (at least 3-5 times) with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads and incubate at room temperature or an elevated temperature (e.g., 95°C for SDS elution) for 5-10 minutes.

-

Separate the eluted proteins from the beads.

-

The eluted biotinylated proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

-

Eluted biotinylated proteins (from Protocol 2)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium (B1175870) bicarbonate buffer

-

Formic acid

-

C18 desalting spin columns

Methodology:

-

Reduction and Alkylation:

-

Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

-

In-solution or In-gel Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to less than 0.1%.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1-1%.

-

Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

-

-

LC-MS/MS Analysis:

-

The cleaned peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

-

Conclusion

Biotin-PEG4-TFP ester offers a robust and efficient solution for the biotinylation of proteins in a wide range of proteomics applications. Its enhanced stability, coupled with the beneficial properties of the PEG4 spacer, leads to higher labeling efficiency, improved reproducibility, and cleaner downstream analysis compared to traditional NHS-ester based reagents. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully integrate Biotin-PEG4-TFP ester into their proteomics workflows, ultimately accelerating discovery and innovation.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Biotin-PEG4-TFP ester | TargetMol [targetmol.com]

- 9. medchemexpress.cn [medchemexpress.cn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Biotin-PEG4-TFP Ester in PROTAC Development

Introduction: The PROTAC Revolution

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] This linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][5]

This guide focuses on a specific and highly versatile linker, Biotin-PEG4-TFP ester , detailing its structure, function, and application in the development of novel protein degraders.

Deconstructing Biotin-PEG4-TFP Ester

Biotin-PEG4-TFP ester is a multi-functional, PEG-based linker designed for PROTAC synthesis.[6][7] Its structure can be broken down into three essential components, each serving a distinct and vital purpose in the development and characterization of a PROTAC.

-

Biotin (B1667282): A high-affinity ligand for avidin (B1170675) and streptavidin. Its inclusion transforms the PROTAC into a powerful tool for biochemical and analytical assays.[8][9]

-

PEG4 (Polyethylene Glycol, 4 units): A flexible, hydrophilic spacer. The PEG component is crucial for modulating the PROTAC's physical properties.[10][11]

-

TFP (2,3,5,6-Tetrafluorophenyl) Ester: A highly reactive, amine-specific chemical group used for covalent conjugation to the E3 ligase ligand or the POI ligand.[12][13]

Below is a diagram illustrating the logical relationship of these components in a final PROTAC construct.

Core Functions and Advantages in PROTAC Design

The rational design of PROTACs hinges on the properties endowed by the linker. Biotin-PEG4-TFP ester offers a unique combination of features that address common challenges in degrader development.

The PEG4 Spacer: Enhancing Drug-like Properties

Polyethylene glycol (PEG) linkers are the most common type used in PROTAC design, present in over half of all reported degraders.[10]

-

Solubility: PROTACs are often large, complex molecules with poor water solubility. The hydrophilic nature of the PEG4 chain significantly improves the overall solubility of the PROTAC, which is crucial for biological assays and potential therapeutic administration.[2][10]

-

Permeability: The relationship between PEGylation and cell permeability is complex. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers allows the PROTAC to adopt conformations that can shield its polar surface area, potentially improving cell membrane traversal.[2]

-

Ternary Complex Geometry: The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex. The PEG4 chain provides an optimal distance and conformational freedom to allow the POI and E3 ligase to orient correctly for efficient ubiquitin transfer.[4][5]

The TFP Ester: Efficient and Stable Conjugation

The TFP ester is an amine-reactive group used to covalently attach the linker to one of the PROTAC's ligands (typically one containing a primary or secondary amine).

-

Reactivity: TFP esters react efficiently with primary amines to form stable amide bonds.[14]

-

Hydrolytic Stability: Compared to the more common N-hydroxysuccinimidyl (NHS) esters, TFP esters exhibit significantly greater stability against spontaneous hydrolysis in aqueous solutions, especially at the basic pH ranges (7.5-8.5) often used for conjugation.[13][15][16] This leads to more efficient and reproducible conjugation reactions with higher yields.

The Biotin Tag: A Versatile Analytical Handle

The biotin moiety does not participate in the degradation mechanism itself but is an invaluable tool for the development and characterization of the PROTAC.

-

Target Engagement Validation: A biotinylated PROTAC can be used in pull-down assays with streptavidin beads to confirm its binding to the intended POI and E3 ligase from cell lysates.[8][9]

-

Identifying Off-Targets: Proximity-dependent biotinylation techniques, such as BioID, can utilize a biotin ligase fused to the POI or E3 ligase to identify proteins in close proximity upon PROTAC-induced ternary complex formation, revealing potential off-targets or neo-substrates.[17][18]

-

Assay Development: The biotin tag facilitates the development of numerous biophysical assays, such as Surface Plasmon Resonance (SPR) or AlphaLISA, to quantify binding affinities and ternary complex formation kinetics.[19][20]

Quantitative Data and Physicochemical Properties

Quantitative data for PROTACs is highly specific to the POI and E3 ligase ligands used. However, the properties of the linker itself can be summarized.

| Table 1: Physicochemical Properties of Biotin-PEG4-TFP Ester | |

| Property | Value |

| Molecular Formula | C27H37F4N3O8S[8][21] |

| Molecular Weight | 639.66 g/mol [7][16][21] |

| Purity | Typically >95-98%[8][21] |

| Spacer Arm Length | 16 atoms (19.2 Å)[16] |

| Solubility | Soluble in DMSO, DMF, Methylene Chloride[16] |

| Storage Conditions | -20°C, desiccated[8][16] |

| Table 2: Comparison of Amine-Reactive Esters | ||

| Feature | TFP Ester | NHS Ester |

| Reactive Towards | Primary Amines[14] | Primary Amines |

| Bond Formed | Stable Amide Bond[13] | Stable Amide Bond |

| Optimal Reaction pH | 7.5 - 8.5[16][22] | 6.0 - 7.5[22] |

| Hydrolytic Stability | Higher stability, less susceptible to hydrolysis[13][15] | Lower stability, more prone to hydrolysis |

Key Signaling and Experimental Workflows

The ultimate goal of a PROTAC is to hijack the Ubiquitin-Proteasome System (UPS). The diagram below outlines this critical cellular pathway.

Experimental Protocols

The biotin tag on the linker is central to many validation experiments. Below are generalized protocols for key assays in PROTAC development.

Protocol 1: General Conjugation to an Amine-Containing Ligand

This protocol describes the covalent attachment of Biotin-PEG4-TFP ester to a POI or E3 ligase ligand that has a free primary amine.

-

Reagent Preparation: Dissolve the amine-containing ligand and Biotin-PEG4-TFP ester in an anhydrous organic solvent (e.g., DMF or DMSO) to prepare stock solutions.

-

Reaction Setup: In a clean, dry vial, combine the ligand solution with 1.1 to 1.5 molar equivalents of the Biotin-PEG4-TFP ester solution.

-

Base Catalyst: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), at 2-3 molar equivalents to facilitate the reaction. The optimal pH for TFP ester reactions is 7.5-8.5.[16]

-

Incubation: Allow the reaction to proceed at room temperature for 2-12 hours, or until completion. Monitor the reaction progress using LC-MS to track the consumption of the starting material and the formation of the desired product.

-

Purification: Upon completion, purify the resulting biotinylated ligand-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR.

Protocol 2: Biotin-Based Pull-Down Assay for Target Engagement

This assay confirms that the synthesized PROTAC can bind its intended target(s) within a complex biological sample.

-

Cell Lysis: Treat cultured cells with the biotinylated PROTAC for a specified time. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Lysate Preparation: Clarify the cell lysate by centrifugation to remove insoluble debris. Determine the total protein concentration of the supernatant.

-